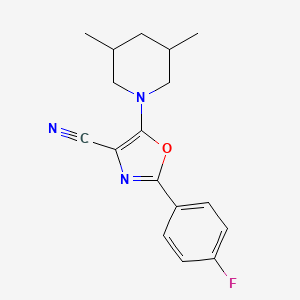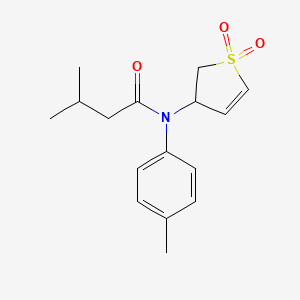![molecular formula C21H35ClN2O2 B4063971 3,5-di-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B4063971.png)
3,5-di-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride
Vue d'ensemble
Description
3,5-di-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride, also known as BMT-047HCL, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
Research on compounds with tert-butyl, morpholine, and benzamide structures has contributed significantly to the synthesis of complex molecules. For instance, the acid-catalyzed rearrangement of certain acetals into protected amines showcases advanced synthetic techniques for creating complex sugar derivatives and amines, which are crucial in developing pharmaceuticals and fine chemicals (Nativi, Reymond, & Vogel, 1989). Similarly, the synthesis of N-tert-Butoxycarbonyl α-Amino Acids highlights methods for producing essential building blocks in peptide synthesis, demonstrating the versatility of these chemical groups in facilitating complex chemical transformations (Williams et al., 2003).
Material Science and Nanotechnology
In material science and nanotechnology, the design and preparation of organogels based on perylenetetracarboxylic diimides substituted with tert-butyl and morpholine groups have shown promising applications. These compounds can form fluorescent gels, which have potential uses in optoelectronics and sensory applications due to their unique optical properties (Wu et al., 2011).
Catalysis and Asymmetric Synthesis
Compounds containing tert-butyl and morpholine groups have been utilized in catalysis and asymmetric synthesis, particularly in the development of chiral ligands for catalytic reactions. These ligands have facilitated high enantioselectivities in the asymmetric hydrogenation of functionalized alkenes, a critical step in the synthesis of various pharmaceutical ingredients (Imamoto et al., 2012).
Pharmacological Research
In pharmacological research, the synthesis of compounds like N-(3-Hydroxyphenyl)Benzamide and its derivatives demonstrates the exploration of new pharmaceutical agents. These compounds have been evaluated for their potential pharmacological activities, indicating the broad applicability of morpholine and benzamide derivatives in drug development (Abbasi et al., 2014).
Propriétés
IUPAC Name |
3,5-ditert-butyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2.ClH/c1-20(2,3)17-13-16(14-18(15-17)21(4,5)6)19(24)22-7-8-23-9-11-25-12-10-23;/h13-15H,7-12H2,1-6H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYULQFJXKHXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063891.png)
![N-benzyl-5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4063894.png)

amine](/img/structure/B4063919.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4063926.png)
![dimethyl 2-{[(2-ethoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4063931.png)
![N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4063939.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide](/img/structure/B4063959.png)
![4-(4-butoxyphenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063974.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4063987.png)
![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B4064004.png)
